molecular formula C9H14N2O3S B13895965 N-[2-(3-aminophenoxy)ethyl]methanesulfonamide

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide

Cat. No.: B13895965
M. Wt: 230.29 g/mol
InChI Key: CXQQEQHLVZPDBY-UHFFFAOYSA-N
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Description

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-aminophenoxy)ethyl]methanesulfonamide typically involves the reaction of 3-aminophenol with 2-chloroethylmethanesulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-aminophenol attacks the electrophilic carbon of the 2-chloroethylmethanesulfonamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonic acid group-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-aminophenoxy)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-aminophenoxy)ethyl]methanesulfonamide
  • N-[2-(2-aminophenoxy)ethyl]methanesulfonamide
  • N-[2-(3-aminophenyl)ethyl]methanesulfonamide

Uniqueness

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide is unique due to the position of the amino group on the phenoxy ring. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[2-(3-aminophenoxy)ethyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-15(12,13)11-5-6-14-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3

InChI Key

CXQQEQHLVZPDBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=CC(=C1)N

Origin of Product

United States

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